(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Description
(1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime (CAS: 251645-83-7) is a bicyclic monoterpenoid oxime derived from the ketone precursor (1S,4R)-fenchone (CAS: 4695-62-9), a natural compound found in Ferula species and eucalyptus . Its synthesis typically involves hydroxylamine-mediated oximation of the parent ketone, achieving yields exceeding 97% . Key characterization methods include:
- 1H/13C NMR: Distinct signals at δ 1.30–1.70 ppm (bicyclic CH3 and CH2 groups) and δ 3.75–3.94 ppm (oxime OCH2) .
- HRMS: Molecular ion [M+1] at m/z 224, with dominant fragments at m/z 150 and 136 due to retro-Diels-Alder cleavage .
- Optical Activity: Specific rotation [α]25/D = -200° (ethanol), reflecting its stereochemical purity .
The compound exhibits antibacterial activity against Gram-positive bacteria, attributed to its hydrophobic bicyclic framework disrupting microbial membranes .
Properties
IUPAC Name |
(NZ)-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-RZIOALPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H](C1)C(/C2=N\O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
Key Insights :
Halogenated Derivatives
Key Insights :
Camphor and Fenchone-Based Oximes
Key Insights :
Benzylidene and Aryl Derivatives
Biological Activity
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime, commonly known as D(+)-Fenchone or (1S)-Fenchone, is a bicyclic ketone with a unique molecular structure that has garnered attention for its diverse biological activities. This compound is primarily derived from natural sources and has been studied for its potential therapeutic applications.
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- CAS Number : 4695-62-9
- IUPAC Name : (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
1. Antiviral Properties
Recent studies have highlighted the antiviral activity of fenchone derivatives against orthopoxviruses. For instance, compounds synthesized from fenchone exhibited significant inhibition of viral replication in vitro. The mechanism of action appears to involve interference with viral entry and replication processes, making these derivatives promising candidates for further development as antiviral agents .
2. Antitumor Activity
Research indicates that hydroxamic acids derived from fenchone show potential in the treatment of various cancers. These compounds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The multitarget approach of these derivatives allows for a broader spectrum of activity against different cancer types .
3. Antimicrobial Effects
Fenchone has shown antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of fenchone derivatives against vaccinia virus (a model for orthopoxvirus). The results indicated that certain derivatives significantly reduced viral titers in infected cell cultures, showcasing their potential as antiviral therapeutics .
Case Study 2: Antitumor Activity
In another investigation, fenchone-based hydroxamic acids were tested on various cancer cell lines. The results revealed that these compounds inhibited cell growth and induced apoptosis at micromolar concentrations, indicating their potential utility in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effectiveness | Mechanism of Action |
|---|---|---|---|
| Antiviral | Fenchone Derivatives | Significant inhibition | Interference with viral replication |
| Antitumor | Hydroxamic Acids | Inhibition of proliferation | Induction of apoptosis |
| Antimicrobial | Fenchone | Effective against bacteria and fungi | Disruption of microbial growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
